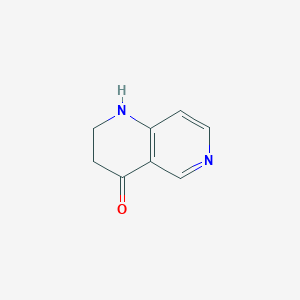

2,3-dihydro-1,6-naphthyridin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-1,6-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1,3,5,10H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGKVITUEFJMRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dihydro 1,6 Naphthyridin 4 1h One and Its Derivatives

Strategies for Core Scaffold Construction of 2,3-dihydro-1,6-naphthyridin-4(1H)-one

The fundamental challenge in synthesizing the this compound core lies in the efficient construction of the bicyclic system. The primary strategies employed by chemists involve the formation of the dihydropyridinone ring onto a pre-existing pyridine (B92270) ring.

Cyclization Reactions in this compound Synthesis

Cyclization reactions are a cornerstone in the synthesis of the this compound skeleton. These methods can be broadly categorized into intramolecular annulation approaches, condensation reactions involving pyridine precursors, and efficient one-pot multi-component reactions.

Intramolecular annulation provides a powerful means to construct the second ring of the naphthyridinone system. One such strategy involves the acid-mediated intramolecular Friedel-Crafts-type cycloaromatisation of 4-(arylamino)nicotinonitriles. nih.gov While this method typically leads to the formation of aromatic benzo[b] nih.govnrochemistry.comnaphthyridin-10-amines, modifications in the substrate and reaction conditions can potentially be adapted to yield the desired dihydro-oxo scaffold. The key is the presence of a suitable tether and functional groups that can undergo cyclization to form the dihydropyridinone ring. For instance, the cyclization of a precursor like 3-(pyridin-4-ylamino)propanoic acid under dehydrating conditions could theoretically yield the target compound.

A notable example of an intramolecular cyclization leading to a related dihydronaphthyridinone is the synthesis of 7,8-dihydro-1,6-naphthyridin-5(6H)-ones. This method involves an initial SNAr reaction between a chloronicotinate ester and a benzylic nitrile, followed by a one-pot selective nitrile reduction and subsequent lactam ring closure. nih.gov This strategy highlights the potential of intramolecular cyclization of appropriately substituted pyridine derivatives for the synthesis of dihydronaphthyridinone systems.

Table 1: Examples of Intramolecular Annulation for Naphthyridine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(Arylamino)nicotinonitrile | CF3SO3H or H2SO4, DCM | Fused polycyclic 1,6-naphthyridin-4-amine (B1269099) | 41-98 | nih.gov |

The condensation of suitably functionalized pyridine precursors with a three-carbon unit is a common and versatile approach for constructing the this compound core. These reactions often involve the formation of a β-enaminone intermediate followed by cyclization.

For instance, the reaction of 4-aminopyridine (B3432731) with β-keto esters can lead to the formation of the dihydronaphthyridinone ring. The initial condensation would form an enamine, which can then undergo an intramolecular cyclization via attack of the pyridine nitrogen onto the ester carbonyl, followed by elimination. acs.org Similarly, the reaction of a 4-chloronicotinic acid derivative with a β-amino ester could also serve as a viable route, where the initial nucleophilic substitution of the chlorine is followed by an intramolecular amidation to form the lactam ring.

A review of synthetic approaches to 1,6-naphthyridin-2(1H)-ones highlights several condensation strategies using preformed pyridine or pyridone rings. organic-chemistry.orgnih.gov For example, the condensation of 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) in the presence of piperidine (B6355638) and ethanol (B145695) affords a 1,6-naphthyridin-2(1H)-one derivative. organic-chemistry.org While this leads to a different isomer, the underlying principle of condensing a 4-substituted pyridine with a suitable C3-synthon is directly applicable.

Table 2: Examples of Condensation Reactions for Naphthyridinone Synthesis

| Pyridine Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Aminonicotinaldehyde | Malonamide | Piperidine, EtOH | 1,6-Naphthyridin-2(1H)-one derivative | organic-chemistry.org |

| 4-Aminonicotinonitrile | Diethyl malonate | NaOEt, EtOH | 4-Amino-1,6-naphthyridin-2(1H)-one derivative | organic-chemistry.org |

One-pot multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like this compound. These reactions combine three or more starting materials in a single reaction vessel to form the final product in a cascade of reactions, avoiding the need for isolation of intermediates.

A one-pot synthesis of functionalized nih.govnrochemistry.com-naphthyridines has been developed using a three-component reaction of an acetophenone, malononitrile, and a secondary amine under solvent-free conditions catalyzed by [Et3NH][HSO4]. rkmmanr.org While this specific example leads to a different substitution pattern, the MCR strategy is highly adaptable.

Another relevant example is a three-component reaction that generates dihydro-2,7-naphthyridine-1-ones, which are isomers of the target compound. nih.gov This reaction involves an amine, an aldehyde, and a suitable C3-component and can be followed by either oxidation to the naphthyridone or reduction to the tetrahydronaphthyridone. nih.gov This demonstrates the potential of MCRs to access dihydronaphthyridinone cores, which could be tailored for the synthesis of the 1,6-isomer.

Table 3: Examples of One-Pot Multi-Component Reactions for Naphthyridine Synthesis

| Components | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetophenone, Malononitrile, Secondary amine | [Et3NH][HSO4], 80-90 °C, solvent-free | Functionalized nih.govnrochemistry.com-naphthyridine | up to 93 | rkmmanr.org |

| Amine, Aldehyde, C3-component | Acetic acid, MWI, 80 °C | Dihydro-2,7-naphthyridine-1-one | Not specified | nih.gov |

Synthesis via Ring Transformation and Rearrangement Processes

The construction of the this compound scaffold can also be approached through ring transformation or rearrangement of pre-existing heterocyclic systems. These methods can provide access to unique substitution patterns that may be difficult to achieve through more conventional cyclization strategies.

One potential, though less explored, avenue could involve the ring expansion of a smaller heterocyclic ring fused to a pyridine. For instance, a suitably substituted pyrrolidinone fused to a pyridine ring might undergo a ring expansion to the desired dihydronaphthyridinone under specific reaction conditions.

Rearrangement reactions of other naphthyridine isomers could also be a potential, albeit likely challenging, route. For example, a Smiles rearrangement has been utilized in the 2,7-naphthyridine (B1199556) series to synthesize 1-amino-3-oxo-2,7-naphthyridines. nih.gov While this is a different isomer, it demonstrates the feasibility of skeletal rearrangements within the naphthyridine family. The application of such a rearrangement to a different isomer to access the 1,6-naphthyridin-4-one core would be a novel synthetic strategy.

Stereoselective Synthetic Pathways to Chiral this compound Analogues

The development of stereoselective methods for the synthesis of chiral this compound analogues is of significant interest due to the importance of chirality in biological activity. Such methods aim to control the formation of stereocenters at the C2 and C3 positions of the dihydropyridinone ring.

Asymmetric synthesis can be approached through several strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. For instance, an asymmetric aza-Diels-Alder reaction could be a powerful tool for constructing the dihydropyridinone ring with high enantioselectivity. wikipedia.org This would involve the reaction of a diene with an imine derived from a chiral amine or in the presence of a chiral Lewis acid catalyst.

Another approach could involve the enantioselective reduction of a corresponding unsaturated 1,6-naphthyridin-4(1H)-one precursor. The use of chiral reducing agents or catalytic asymmetric hydrogenation could introduce the desired stereochemistry at the C2 and C3 positions. The development of iridium-catalyzed asymmetric partial hydrogenation of quinolines to chiral 1,4-dihydroquinolines provides a precedent for such transformations on related heterocyclic systems. nih.gov

While specific examples for the stereoselective synthesis of this compound are not yet widely reported, the principles of asymmetric synthesis provide a clear roadmap for future research in this area.

Functionalization and Derivatization Strategies for the this compound Framework

The inherent reactivity of the this compound nucleus allows for a variety of chemical transformations, enabling the introduction of diverse substituents to modulate its physicochemical and pharmacological properties.

Electrophilic Substitution Reactions on the this compound Nucleus

Electrophilic aromatic substitution is a fundamental strategy for the functionalization of aromatic and heteroaromatic systems. wikipedia.orglkouniv.ac.in In the context of the this compound scaffold, the pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating groups or harsh reaction conditions can facilitate these reactions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com The position of substitution is directed by the existing substituents and the electronic properties of the heterocyclic system.

Nucleophilic Substitution Reactions and Amination

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the derivatization of heteroaromatic compounds, particularly those bearing leaving groups and activated by electron-withdrawing functionalities. nih.govmasterorganicchemistry.comyoutube.comyoutube.comlibretexts.org Halogenated derivatives of this compound serve as versatile precursors for introducing a wide range of nucleophiles.

Amination reactions, a subset of nucleophilic substitutions, are of particular interest for the synthesis of compounds with potential biological activity. These reactions can be accomplished by treating a halo-substituted this compound with various primary or secondary amines. The reaction conditions, such as the choice of base, solvent, and temperature, can significantly influence the reaction outcome and yield. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also emerged as a highly efficient method for the formation of C-N bonds in such systems.

A study on the synthesis of 1,6-naphthyridin-2(1H)-ones, a related scaffold, highlights the diverse substitution patterns that can be achieved, which provides insights into potential derivatization strategies for the this compound core. nih.govresearchgate.netmdpi.comnih.govurl.edu

Modifications at the Ketone Moiety

The ketone functionality at the 4-position of the this compound ring offers a reactive site for various chemical transformations. eopcw.comathabascau.cajackwestin.com Standard ketone chemistry can be applied to introduce structural diversity.

Table 1: Potential Modifications at the Ketone Moiety

| Reaction Type | Reagents and Conditions | Expected Product |

| Reduction | NaBH₄, LiAlH₄, or catalytic hydrogenation | 2,3-dihydro-1,6-naphthyridin-4(1H)-ol |

| Grignard Reaction | RMgX, followed by aqueous workup | Tertiary alcohol at the 4-position |

| Wittig Reaction | Ph₃P=CHR | Alkene at the 4-position |

| Knoevenagel Condensation | Active methylene (B1212753) compounds, base catalyst | α,β-unsaturated product |

| Reductive Amination | Amine, reducing agent (e.g., NaBH₃CN) | Amine at the 4-position |

These modifications can significantly alter the polarity, steric profile, and hydrogen bonding capabilities of the molecule, which are critical for its interaction with biological targets.

Formation of Hybrid Scaffolds Incorporating the this compound Motif

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery. The this compound core can be incorporated into hybrid scaffolds to create novel compounds with potentially enhanced or dual biological activities.

For example, a study on the synthesis of novel benzo[b] lkouniv.ac.inrsc.orgnaphthyridine derivatives provides a basis for envisioning the fusion of the this compound moiety with other ring systems. nih.govmdpi.com Such fused systems can lead to conformationally constrained molecules with unique three-dimensional shapes, which may be advantageous for specific receptor binding.

Advanced Synthetic Techniques Applicable to this compound Synthesis

Modern synthetic methodologies can offer significant advantages in terms of reaction efficiency, selectivity, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. researchgate.net The use of microwave irradiation can lead to shorter reaction times, higher yields, and improved purity of the products compared to conventional heating methods. rsc.orgacs.orgscispace.comnih.govresearchgate.net

Several studies have reported the successful application of microwave technology in the synthesis of naphthyridine derivatives and related heterocyclic compounds. For instance, a microwave-assisted, one-pot, two-step reaction has been established for the synthesis of functionalized lkouniv.ac.inrsc.orgnaphthyridines. rsc.org Another study describes the diversity-oriented synthesis of pyrimido[4,5-b] lkouniv.ac.inrsc.orgnaphthyridine and its derivatives under microwave irradiation. acs.org These examples suggest that microwave-assisted techniques could be effectively applied to the synthesis and functionalization of the this compound framework, facilitating the rapid generation of compound libraries for biological screening.

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, particularly for the production of active pharmaceutical ingredients (APIs). mtak.hu This technology provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reaction efficiency, higher yields, and better product purity. mtak.huallfordrugs.com The ability to safely handle hazardous reagents and intermediates is another key benefit, making it a highly attractive approach for complex multi-step syntheses. mtak.hutue.nl

While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles and successes in synthesizing other complex heterocyclic scaffolds demonstrate its high potential. For instance, multi-step continuous flow systems have been successfully developed for the synthesis of various APIs, including those containing heterocyclic cores like oxazoles and benzothiazoles. mtak.hutue.nl These automated systems can integrate reaction, separation, and purification steps, significantly reducing manual handling and production time. tue.nl The application of flow chemistry to the synthesis of 1,6-naphthyridinone cores could enable more efficient and scalable production, facilitating rapid library generation for drug discovery programs.

Key Advantages of Potential Flow Synthesis for 1,6-Naphthyridinones:

Enhanced Safety: Better management of exothermic reactions and hazardous intermediates.

Improved Efficiency: Precise control over reaction conditions often leads to higher yields and selectivity. mtak.hu

Scalability: Seamless transition from laboratory-scale synthesis to larger-scale production.

Automation: Potential for fully automated processes reduces manual intervention and improves reproducibility. tue.nl

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis is fundamental to modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. Both transition metal catalysis and organocatalysis offer powerful tools for the synthesis of the 1,6-naphthyridinone scaffold.

Transition Metal Catalysis

Transition metals are highly effective catalysts due to their ability to exist in multiple oxidation states and their capacity to coordinate with a wide range of molecules, facilitating the formation of key reaction intermediates. aensiweb.commerckmillipore.com Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of heterocyclic compounds. mdpi.com

A notable example is the palladium-catalyzed annulative cyclization of 1,6-enynes with 2-iodoanilines to form novel naphthyridinone analogues. thieme-connect.comacs.org This method proceeds via a 6-endo-trig cyclization, representing a unique carbo-aminative annulation pathway. acs.org The reaction demonstrates broad substrate scope, tolerating various functional groups on the aromatic rings of the starting materials. thieme-connect.com This strategy provides a direct route to polycyclic motifs incorporating the naphthyridinone core. thieme-connect.com

| 1,6-Enyne Substrate | 2-Iodoaniline Substrate | Catalyst System | Conditions | Product Yield |

|---|---|---|---|---|

| N-Tosyl-N-(2-ethynylphenyl)prop-2-en-1-amine | 2-Iodoaniline | PdCl2 (20 mol%), BINAP (20 mol%) | Cs2CO3, MeCN, 80°C | 72% |

| N-(2-ethynyl-4-fluorophenyl)-N-tosylprop-2-en-1-amine | 2-Iodoaniline | PdCl2 (20 mol%), BINAP (20 mol%) | Cs2CO3, MeCN, 80°C | 66% |

| N-(4-chloro-2-ethynylphenyl)-N-tosylprop-2-en-1-amine | 2-Iodoaniline | PdCl2 (20 mol%), BINAP (20 mol%) | Cs2CO3, MeCN, 80°C | 70% |

| N-Tosyl-N-(2-ethynylphenyl)prop-2-en-1-amine | 4-Methyl-2-iodoaniline | PdCl2 (20 mol%), BINAP (20 mol%) | Cs2CO3, MeCN, 80°C | 71% |

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of synthetic chemistry, often providing complementary reactivity to metal catalysts. In the context of naphthyridine synthesis, organocatalysts have been employed to achieve high levels of stereoselectivity.

For example, Camphor (B46023) sulfonic acid (CSA) has been utilized as an effective organocatalyst in a multi-component reaction to produce pyrano and furano naphthyridine derivatives. ekb.eg This approach involves the coupling of 4-aminopyridine and cyclic enol ethers, yielding products with high diastereoselectivity. ekb.eg A noteworthy aspect of this methodology is the ability to control the diastereoselectivity by the addition of water, which shifts the preference towards the trans isomer. ekb.eg Such catalytic systems highlight the potential for precise control over the three-dimensional structure of complex naphthyridine derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. firp-ula.orgjptcp.com These principles are increasingly being applied to the synthesis of pharmaceuticals, including heterocyclic scaffolds like naphthyridines.

Key green chemistry strategies applicable to 1,6-naphthyridinone synthesis include the use of environmentally benign solvents, energy-efficient reaction conditions, and catalyst-free protocols. jptcp.com The use of water as a solvent, for example, has been shown to be a highly eco-friendly approach for the synthesis of certain naphthyridine derivatives, in some cases providing better yields than traditional organic solvents. researchgate.netresearchgate.net

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. derpharmachemica.com A microwave-promoted method has been developed for the synthesis of 2,6-naphthyridine (B1209661) derivatives from 4-cyano-3-pyridylacetonitrile, resulting in excellent yields and high purity under eco-friendly conditions. derpharmachemica.com

Furthermore, the development of catalyst-free, multi-component domino reactions represents a significant advance in green synthesis. A one-pot, catalyst-free synthesis of functionalized firp-ula.orgresearchgate.netnaphthyridine derivatives has been reported using ethanol as a benign solvent. rsc.org This protocol features short reaction times, operational simplicity, and high yields, embodying several key principles of green chemistry. rsc.org

| Principle | Conventional Approach | Green Chemistry Approach | Benefit |

|---|---|---|---|

| Solvent Choice | Use of organic solvents (e.g., DMF, Toluene) | Use of water or ethanol researchgate.netresearchgate.netrsc.org | Reduced toxicity and environmental impact. |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation derpharmachemica.com | Reduced reaction times and energy consumption. |

| Catalysis | Stoichiometric reagents or heavy metal catalysts | Catalyst-free conditions or use of recyclable catalysts researchgate.netrsc.org | Reduced waste, cost, and metal contamination. |

| Process Efficiency | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions rsc.org | Increased atom economy and process efficiency. |

Chemical Reactivity and Transformations of 2,3 Dihydro 1,6 Naphthyridin 4 1h One Derivatives

Oxidation and Reduction Pathways of the Naphthyridinone Ring System

The dihydropyridinone portion of the 2,3-dihydro-1,6-naphthyridin-4(1H)-one system is susceptible to both oxidation and reduction, allowing for modification of the core structure's saturation level.

Oxidation: The dihydro-naphthyridinone ring can undergo oxidation to furnish the corresponding aromatic 1,6-naphthyridin-4(1H)-one. This transformation introduces full aromaticity to the heterocyclic system, significantly altering its electronic and geometric properties. While direct oxidation studies on this compound are not extensively detailed, the reaction is analogous to the oxidation of similar dihydro-heterocycles. For instance, the oxidation of 1,2-dihydronaphthalene (B1214177) is a known process catalyzed by dioxygenase enzymes. rsc.org Similarly, 2,3-dihydroquinazolin-4(1H)-ones are readily oxidized to their corresponding quinazolin-4(3H)-ones using various oxidizing agents. Common laboratory reagents for such dehydrogenation reactions include potassium permanganate (B83412) (KMnO₄), manganese dioxide (MnO₂), or palladium on carbon (Pd/C) under aerobic conditions.

Reduction: The carbonyl group at the C4 position is a primary site for reduction. Standard reducing agents can convert the ketone to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for the reduction of carbonyl compounds to their corresponding alcohols. jsynthchem.comorientjchem.org The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695). More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also be effective but might lead to the reduction of other functional groups within the molecule. jsynthchem.com The choice of reagent allows for controlled reduction of the carbonyl group.

| Transformation | Reagent/Condition | Product Type |

| Oxidation | MnO₂, heat | Aromatic 1,6-naphthyridin-4(1H)-one |

| Reduction | NaBH₄, Methanol | 2,3,4-trihydro-1,6-naphthyridin-4-ol |

| Reduction | LiAlH₄, THF | 1,2,3,4-tetrahydro-1,6-naphthyridine |

Ring-Opening and Ring-Closing Transformations

The structural integrity of the naphthyridinone ring can be manipulated through reactions that either cleave the ring system or form it from acyclic precursors.

Ring-Opening: The lactam (cyclic amide) functionality within the dihydropyridinone ring is susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening. This reaction cleaves the C4-N5 amide bond to yield a substituted aminopropanoic acid derivative. The rate and feasibility of this hydrolysis are dependent on pH and temperature. For example, the ring-opening of dihydrouridine, a structurally related heterocyclic compound, has been shown to be temperature and pH-dependent. nih.gov Similarly, the hydrolysis of thiazolidine (B150603) derivatives proceeds through a ring-opening mechanism to form an intermediate iminium ion. documentsdelivered.com Strong acid or base catalysis is typically required to promote the cleavage of the relatively stable amide bond in the naphthyridinone core.

Ring-Closing: The synthesis of the 1,6-naphthyridine (B1220473) scaffold itself represents a key ring-closing transformation. A prominent method is the acid-mediated intramolecular Friedel–Crafts-type cyclization. nih.gov In this approach, precursors such as 4-(arylamino)nicotinonitriles are treated with strong acids like trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄). nih.gov The acid promotes the cyclization of the arylamino group onto the pyridine (B92270) ring, followed by aromatization to yield fused polycyclic 1,6-naphthyridin-4-amine (B1269099) derivatives. nih.gov Another classical method involves the Friedländer annulation, where a precursor like 4-oxo-7-chloro-1,2,3,4-tetrahydroquinoline reacts with anthranilonitrile in the presence of a Lewis acid such as BF₃·Et₂O to construct the benzo researchgate.netorganic-chemistry.orgnaphthyridin-4-amine scaffold. nih.gov

| Reaction Type | Precursor | Reagents/Conditions | Result | Reference |

| Ring-Closing | 4-(Arylamino)nicotinonitrile | CF₃SO₃H or H₂SO₄, rt | Fused 1,6-naphthyridin-4-amine | nih.gov |

| Ring-Closing | Anthranilonitrile and 4-oxo-7-chloro-1,2,3,4-tetrahydroquinoline | BF₃·Et₂O | Benzo researchgate.netorganic-chemistry.orgnaphthyridin-4-amine | nih.gov |

| Ring-Opening | This compound | H₃O⁺ or OH⁻, heat | Substituted 3-(pyridin-4-ylamino)propanoic acid | nih.gov |

Reactivity of Peripheral Functional Groups

Derivatives of this compound can be synthesized by modifying functional groups attached to the core structure. The N1 nitrogen and substituents on the aromatic rings are common sites for derivatization.

N-Alkylation: The secondary amine at the N1 position is nucleophilic and can be readily alkylated. nih.gov Using a base such as sodium hydride (NaH) to deprotonate the nitrogen, followed by treatment with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), results in the corresponding N-substituted derivative. beilstein-journals.org The choice of base and solvent can influence the regioselectivity of alkylation, as related pyridone systems can sometimes undergo O-alkylation as a competing reaction. nih.gov However, in many heterocyclic systems, N-alkylation is the predominant pathway under standard basic conditions. nih.govbeilstein-journals.org

Conversion of Carbonyl to Halogen and Subsequent Coupling: The C4-carbonyl group can be converted into a reactive leaving group, such as a chloride, which serves as a handle for introducing a wide array of substituents via cross-coupling reactions. Treatment of the aromatic 1,6-naphthyridin-4(1H)-one with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) replaces the hydroxyl group of the enol tautomer with a chlorine atom, yielding a 4-chloro-1,6-naphthyridine (B1592299) derivative.

This chloro-derivative is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgwikipedia.org Reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) leads to the formation of a new carbon-carbon bond at the C4 position. youtube.comyoutube.com This strategy is a powerful tool for synthesizing diverse libraries of 4-substituted 1,6-naphthyridine derivatives.

| Reaction | Substrate | Reagents/Conditions | Product |

| N-Alkylation | This compound | 1. NaH, THF; 2. R-X (Alkyl halide) | 1-Alkyl-2,3-dihydro-1,6-naphthyridin-4(1H)-one |

| Chlorination | 1,6-Naphthyridin-4(1H)-one | POCl₃, heat | 4-Chloro-1,6-naphthyridine |

| Suzuki Coupling | 4-Chloro-1,6-naphthyridine | R'-B(OH)₂, Pd(PPh₃)₄, Base | 4-Aryl/Vinyl-1,6-naphthyridine |

Computational and Theoretical Studies on 2,3 Dihydro 1,6 Naphthyridin 4 1h One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and interaction with biological macromolecules. For 2,3-dihydro-1,6-naphthyridin-4(1H)-one and its analogs, DFT studies provide insights into electron distribution, frontier molecular orbitals, and electrostatic potential.

Studies on structurally similar dihydropyridinones suggest that the non-aromatic, six-membered ring of this compound likely adopts a stable half-chair conformation. This conformational preference is crucial as it defines the three-dimensional arrangement of substituents and their accessibility for binding to target proteins.

Key electronic parameters derived from DFT calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For naphthyridine derivatives, these orbitals are typically distributed across the bicyclic ring system, and their energies are modulated by the nature and position of substituents.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts, which are fundamental to ligand-receptor binding.

Atomic Charges: Calculation of Mulliken or Natural Bond Orbital (NBO) charges on individual atoms helps quantify the electronic environment and predict sites susceptible to metabolic attack or chemical reaction.

Theoretical investigations on various 1,8-naphthyridine (B1210474) derivatives have successfully correlated calculated electronic properties with their observed cytotoxic activities, demonstrating the predictive power of DFT in this class of compounds. researchgate.net Similarly, semi-empirical methods have been used to analyze the stability and electronic structure of other 1,6- and 1,7-naphthyridine (B1217170) derivatives. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to the active site of a target protein. This method is widely used to screen virtual libraries of compounds and to hypothesize mechanisms of action. For the 1,6-naphthyridinone scaffold, docking studies have identified several potential biological targets.

Analogs such as benzo[h] researchgate.netijpsonline.comnaphthyridin-2(1H)-one have been investigated as potential inhibitors of the mechanistic target of rapamycin (B549165) (mTOR) , a crucial kinase involved in cell growth and proliferation, making it a significant target in cancer therapy. ijpsonline.com Docking studies revealed the binding modes of these compounds within the mTOR active site, providing a structural basis for their inhibitory activity. ijpsonline.com Another related structure, 1,2,3,4-tetrahydrobenzo[h] researchgate.netijpsonline.comnaphthyridine, was shown through docking and kinetic studies to be a potent inhibitor of acetylcholinesterase (AChE) , a key enzyme in the pathology of Alzheimer's disease. nih.gov

Further studies on the broader class of 1,6-naphthyridine (B1220473) derivatives have identified other potential kinase targets, including:

c-Met kinase: Imidazo[4,5-h] researchgate.netijpsonline.comnaphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors. nih.gov

Fibroblast growth factor receptor 4 (FGFR4): Certain 1,6-naphthyridin-2(1H)-one derivatives are being explored as selective FGFR4 inhibitors for treating hepatocellular carcinoma.

Following docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. mdpi.com These simulations model the atomic movements of the system, providing insights into the flexibility of the binding pocket and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, thereby validating the docking results. nih.govmdpi.com

| Compound Class | Potential Protein Target | Therapeutic Area | Reference |

|---|---|---|---|

| Benzo[h] researchgate.netijpsonline.comnaphthyridin-2(1H)-one Analogues | mTOR (mechanistic Target of Rapamycin) | Oncology | ijpsonline.com |

| 1,2,3,4-Tetrahydrobenzo[h] researchgate.netijpsonline.comnaphthyridines | Acetylcholinesterase (AChE) | Neurodegenerative Disease | nih.gov |

| 1H-Imidazo[4,5-h] researchgate.netijpsonline.comnaphthyridin-2(3H)-ones | c-Met Kinase | Oncology | nih.gov |

| 1,6-Naphthyridin-2(1H)-one Derivatives | FGFR4 (Fibroblast Growth Factor Receptor 4) | Oncology (Hepatocellular Carcinoma) |

In Silico Prediction of Biological Activity and Pharmacokinetic Parameters

In silico models play a crucial role in early-stage drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. mdpi.comjaptronline.com These predictions help to identify compounds with potentially poor pharmacokinetic profiles, allowing researchers to prioritize molecules with a higher likelihood of success. nih.govresearchgate.net

For compounds based on the this compound scaffold, various ADME parameters can be computationally estimated. These predictions are often based on established rules, such as Lipinski's Rule of Five, which assesses drug-likeness based on physicochemical properties. nih.gov

| Parameter | Description |

|---|---|

| Aqueous Solubility | Affects absorption and formulation. Predicted based on molecular structure. |

| Gastrointestinal (GI) Absorption | Predicts the extent to which a compound is absorbed from the gut into the bloodstream. |

| Blood-Brain Barrier (BBB) Permeability | Indicates whether a compound can cross into the central nervous system, which is critical for neurological drugs. |

| Plasma Protein Binding | The degree to which a drug binds to proteins in the blood, affecting its free concentration and availability. |

| CYP450 Inhibition/Metabolism | Predicts interaction with cytochrome P450 enzymes, which are key for drug metabolism and potential drug-drug interactions. |

| Toxicology Risks | Computational models can flag potential toxicities, such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition). mdpi.com |

By evaluating these parameters computationally, medicinal chemists can modify the this compound structure—for example, by adding or removing specific functional groups—to optimize its pharmacokinetic profile while maintaining its desired biological activity.

Conformational Analysis and Topological Descriptors

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt through the rotation of its single bonds. fiveable.medrugdesign.orgyoutube.com As noted previously, the saturated portion of the this compound ring system is flexible and can exist in various conformations, such as chair, boat, or twist-boat forms. fiveable.me Identifying the lowest energy (most stable) conformation is critical, as this is often the "active" conformation that binds to a biological target. Computational methods can map the potential energy surface of the molecule to identify these stable conformers and the energy barriers between them. drugdesign.org

Topological descriptors are numerical values derived from the two-dimensional molecular structure that encode information about size, shape, branching, and connectivity. researchgate.netukim.mk These descriptors are fundamental to the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov

For instance, in a 3D-QSAR study on benzo[h] researchgate.netijpsonline.comnaphthyridin-2(1H)-one analogues, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. ijpsonline.com These methods use steric and electrostatic field descriptors to build a predictive model that can guide the design of new, more potent inhibitors by indicating which regions of the molecule are favorable or unfavorable for activity. ijpsonline.com

Biological Activities and Pharmacological Investigations of 2,3 Dihydro 1,6 Naphthyridin 4 1h One Derivatives

Anticancer Activity Research

Naphthyridine derivatives are recognized for their potential as anticancer agents, with some compounds having entered clinical trials. nih.govresearchgate.net Their antitumor effects are attributed to various mechanisms, including the ability to induce programmed cell death, halt the cancer cell cycle, and interact with specific molecular targets crucial for tumor growth and survival. nih.govnih.gov

Mechanisms of Action in Cancer Cell Lines (e.g., Apoptosis Induction, Cell Cycle Arrest)

A primary mechanism by which naphthyridinone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. For instance, the novel dihydrobenzofuro[4,5-b] nih.govresearchgate.netnaphthyridin-6-one derivative, MHY-449, has been shown to induce apoptosis in human lung cancer cells and androgen-independent p53-null PC3 human prostate cancer cells. This process is characterized by key cellular events including DNA fragmentation, alterations in the ratio of Bax/Bcl-2 proteins, loss of mitochondrial membrane potential, and the subsequent activation of the caspase cascade, leading to cleavage of poly(ADP-ribose) polymerase (PARP).

Furthermore, some derivatives can induce cell cycle arrest, effectively stopping the proliferation of cancer cells. MHY-449 was found to cause cell cycle arrest at the S phase in human lung cancer cells. Another naphthyridine derivative, bisleuconothine A, induced G0/G1 cell cycle arrest in colon cancer cells. nih.gov

Molecular Targets (e.g., Tubulin Polymerization Inhibition, Kinase Inhibition)

The anticancer activity of naphthyridinone derivatives is often linked to their ability to inhibit specific molecular targets that are vital for cancer cell proliferation and survival.

Kinase Inhibition: A significant area of research has focused on the development of 1,6-naphthyridinone derivatives as kinase inhibitors. Receptor tyrosine kinases are crucial in cell signaling pathways that can become dysregulated in cancer.

AXL Inhibitors: A series of 1,6-naphthyridin-4-one derivatives have been identified as potent inhibitors of the receptor tyrosine kinase AXL, which is an attractive target in anticancer drug discovery. nih.gov One privileged compound, 13c, was found to be a highly potent and orally bioavailable AXL inhibitor with an IC₅₀ value of 3.2 ± 0.3 nM. nih.gov

FGFR4 Inhibitors: Other studies have successfully designed and synthesized novel 1,6-naphthyridin-2(1H)-one derivatives as potent and highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov The representative compound A34 showed improved FGFR4 inhibitory capability and selectivity. nih.gov

Other Molecular Targets:

Topoisomerase II: Some naphthyridine derivatives have been found to demonstrate anticancer activity by inhibiting topoisomerase II, an enzyme essential for managing DNA tangles during cell replication. nih.gov

Tubulin Polymerization: Certain naphthyridine compounds exhibit strong antimitotic effects and appear to interact with the colchicine (B1669291) binding site on microtubules, thereby disrupting tubulin polymerization. nih.gov

Table 1: Molecular Targets of Naphthyridinone Derivatives

| Derivative Class | Molecular Target | Associated Cancer Type |

|---|---|---|

| 1,6-Naphthyridin-4-one | AXL Kinase | General |

| 1,6-Naphthyridin-2(1H)-one | FGFR4 Kinase | Hepatocellular Carcinoma |

| Naphthyridines | Topoisomerase II | General |

| Naphthyridines | Tubulin Polymerization | General |

In Vitro Cytotoxicity Studies against Various Cancer Cell Lines

The anticancer potential of naphthyridine derivatives has been evaluated through in vitro cytotoxicity assays against a wide array of human cancer cell lines. These studies are crucial for determining the potency and selectivity of these compounds.

For example, a series of naphthyridine derivatives were tested for their cytotoxic activities against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. nih.gov Several of these compounds demonstrated potent cytotoxicity, with some being more potent than the established antimitotic agent colchicine. nih.gov Notably, compounds with a C-2 naphthyl ring showed more potent cytotoxicities, suggesting that bulky, lipophilic groups at this position contribute to higher activity. nih.gov

Another study on 1,6-naphthyridin-2(1H)-one derivatives identified compound A34, which exhibited excellent anti-proliferative activities against FGFR4-dependent hepatocellular carcinoma (HCC) cell lines. nih.gov Further research into a different series of 1,6-naphthyridine-2-one derivatives revealed compound 19g, which had a substantial cytotoxic effect against all tested colorectal cancer cell lines.

Table 2: In Vitro Cytotoxicity of Selected Naphthyridine Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) |

|---|---|---|

| Compound 14 | HeLa (Cervical) | 2.6 |

| HL-60 (Leukemia) | 1.5 | |

| PC-3 (Prostate) | 2.7 | |

| Compound 15 | HeLa (Cervical) | 2.3 |

| HL-60 (Leukemia) | 0.8 | |

| PC-3 (Prostate) | 11.4 | |

| Compound 16 | HeLa (Cervical) | 0.7 |

| HL-60 (Leukemia) | 0.1 | |

| PC-3 (Prostate) | 5.1 |

Data sourced from a study on naphthyridine derivatives' cytotoxicity. nih.gov

In Vivo Efficacy in Animal Models of Cancer

Promising results from in vitro studies have led to the evaluation of 1,6-naphthyridinone derivatives in animal models of cancer to assess their in vivo antitumor efficacy.

A 1,6-naphthyridin-4-one-based AXL inhibitor, compound 13c, demonstrated significantly improved in vivo antitumor efficacy in AXL-driven tumor xenograft mice, where it caused tumor regression at well-tolerated doses. nih.gov

In a Hep-3B hepatocellular carcinoma xenograft model, the selective FGFR4 inhibitor A34, a 1,6-naphthyridin-2(1H)-one derivative, showed remarkable antitumor efficacy. nih.gov

Another 1,6-naphthyridine-2-one derivative, compound 19g, was tested in a HCT116 xenograft mouse model and was found to induce significant tumor inhibition without apparent toxicity.

Role as Chemosensitizers (e.g., Cisplatin Sensitization)

Research into the role of 1,6-naphthyridin-4(1H)-one derivatives as chemosensitizers—agents that make cancer cells more susceptible to chemotherapy drugs like cisplatin—is an emerging area. While some 1,8-naphthyridine (B1210474) derivatives have been shown to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains, specific studies detailing their efficacy in sensitizing cancer cells to conventional chemotherapy are limited. mdpi.com The structural similarities between some naphthyridine derivatives and other compounds known to modulate drug resistance suggest this is a plausible area for future investigation. mdpi.com

Antimicrobial Activity Research

The naphthyridine scaffold is historically significant in the field of antimicrobial agents, with nalidixic acid, a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, being a foundational compound. nih.gov Introduced in 1967 for treating urinary tract infections, nalidixic acid selectively inhibits the A subunit of bacterial DNA gyrase, thereby blocking DNA replication. nih.gov This pioneering discovery paved the way for the development of numerous derivatives, including the highly successful fluoroquinolone antibiotics. nih.gov

The mechanism of action for many antimicrobial naphthyridinones involves the inhibition of bacterial topoisomerase enzymes, such as DNA gyrase and topoisomerase IV. nih.govmdpi.com Enoxacin, a 1,8-naphthyridine derivative, functions by blocking bacterial DNA replication through binding to DNA gyrase. nih.gov

Studies have evaluated various naphthyridine derivatives against a range of microorganisms:

Tetrahydrobenzo[b] nih.govresearchgate.netnaphthyridine derivatives substituted with a phthalimidoxy group showed moderate antibacterial activity but strong antifungal efficacy against species like S. albicans and Aspergillus fumigatus. nih.gov

Other derivatives have shown selective activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and various fungal species, including Aspergillus niger and Candida albicans. nih.govresearchgate.netresearchgate.net

Research has indicated that structural modifications, such as the introduction of a bromine atom or a 4-chloro substituent on an associated phenyl ring, can enhance antimicrobial activity. nih.gov

Some 1,8-naphthyridine derivatives that did not show direct antibacterial activity were found to potentiate the effect of fluoroquinolone antibiotics against multi-resistant strains of E. coli, P. aeruginosa, and S. aureus, suggesting a synergistic effect. mdpi.com This modulation of antibiotic activity indicates their potential use as adjuvants to combat bacterial resistance. mdpi.com

Antibacterial Spectrum and Efficacy (in vitro studies)

Derivatives of the 1,6-naphthyridinone scaffold have been investigated for their potential as antibacterial agents, demonstrating a range of activities against various bacterial strains. In vitro studies have shown that modifications to the core structure can yield compounds with considerable antibacterial efficacy. For instance, a series of novel naphthyridone derivatives featuring mono/difluoro-methyloxime pyrrolidine (B122466) scaffolds exhibited significant in vitro antibacterial activity. nih.gov One compound from this series, 13b1, was found to be particularly effective against the clinically important Gram-negative pathogen Pseudomonas aeruginosa, showing potency 5.2-6.1 times greater than the established antibiotics gemifloxacin (B1671427) and ciprofloxacin. nih.gov

The 1,8-naphthyridine isomer, a closely related scaffold, has also been a source of potent antibacterial agents, often functioning as DNA gyrase inhibitors. mdpi.comnih.gov For example, certain 7-methyl-1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring showed selective activity against resistant strains of Bacillus subtilis, with IC50 values against DNA gyrase ranging from 1.7 to 13.2 µg/mL. mdpi.com While some 1,8-naphthyridine derivatives showed no direct antibacterial activity on their own (with Minimum Inhibitory Concentrations [MIC] ≥ 1,024 µg/mL), they were found to potentiate the effects of fluoroquinolone antibiotics against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, indicating a synergistic relationship. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Naphthyridinone Derivatives

| Compound Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Naphthyridone with mono/difluoro-methyloxime pyrrolidine scaffold (e.g., 13b1) | Pseudomonas aeruginosa | 5.2-6.1 times more potent than gemifloxacin and ciprofloxacin. | nih.gov |

| 7-methyl-1,8-naphthyridinone with 1,2,4-triazole ring | Bacillus subtilis (resistant) | Selective activity; DNA gyrase IC50 range of 1.7–13.2 µg/mL. | mdpi.com |

| 1,8-Naphthyridine derivatives | E. coli, P. aeruginosa, S. aureus (multi-resistant) | Potentiated activity of fluoroquinolone antibiotics. | nih.gov |

Antifungal Properties and Mechanisms

The antifungal potential of naphthyridine derivatives has also been explored, with several studies reporting notable activity against various fungal pathogens. A series of spiro β-Lactams and thiazolidinones incorporating a 1,8-naphthyridine moiety were synthesized and tested for their antifungal efficacy, with results showing that most of the compounds displayed good activity. researchgate.net

Specific derivatives have demonstrated activity against particular fungal species. For example, 2-(2-(3-Nitrophenyl)-1,8-naphthyridin-3-yl)-5-phenyl-1,3,4-oxadiazole derivatives were evaluated, with 4-hydroxy and 4-fluoro substituted versions showing the most activity against Aspergillus niger and Candida metapsilosis. nih.gov In another study, the compound 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile exhibited strong fungicidal activity against A. niger. nih.gov While these studies confirm the antifungal potential of the scaffold, detailed mechanistic investigations for these specific derivatives are not extensively reported in the literature.

Table 2: In Vitro Antifungal Activity of Selected Naphthyridine Derivatives

| Compound Class/Name | Target Organism(s) | Reported Activity | Reference |

|---|---|---|---|

| Spiro β-Lactams and thiazolidinones with 1,8-naphthyridine moiety | Various fungi | Good efficacy observed. | researchgate.net |

| 2-(2-(3-Nitrophenyl)-1,8-naphthyridin-3-yl)-5-phenyl-1,3,4-oxadiazoles | Aspergillus niger, Candida metapsilosis | 4-hydroxy and 4-fluoro derivatives were most active. | nih.gov |

| 4-Amino-6-benzotriazol-1-yl-1,2-dihydro-5-methyl-2-oxo-1,8-naphthyridine-3-carbonitrile | Aspergillus niger | Strong fungicidal activity. | nih.gov |

Antitubercular Activity (in vitro and in vivo animal models)

The naphthyridine framework is a versatile lead structure for designing potential anti-tubercular agents. researchgate.net Various derivatives have shown promising activity against Mycobacterium tuberculosis. researchgate.net A significant study involved the synthesis of novel benzothiazolo naphthyridone carboxylic acid derivatives, which were evaluated for their activity against Mycobacterium tuberculosis H37Rv (MTB) and multi-drug resistant strains (MDR-TB). nih.gov

One compound from this series, 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-nitro-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acid (10n), was identified as the most potent, with in vitro MIC values of 0.19 µM against MTB and 0.04 µM against MDR-TB. nih.gov This compound's activity against MDR-TB was notably high, being 208 times more potent than gatifloxacin (B573) and 1,137 times more potent than isoniazid. nih.gov Furthermore, the efficacy of compound 10n was confirmed in an in vivo animal model, where it significantly decreased the mycobacterial load in both lung and spleen tissues, demonstrating 2.81-log10 and 4.94-log10 protections, respectively. nih.gov

Table 3: Antitubercular Activity of a Benzothiazolo Naphthyridone Derivative (Compound 10n)

| Assay Type | Target Strain | Activity Metric (MIC) | In Vivo Efficacy (log reduction) | Reference |

|---|---|---|---|---|

| In Vitro | M. tuberculosis H37Rv (MTB) | 0.19 µM | N/A | nih.gov |

| In Vitro | Multi-Drug Resistant M. tuberculosis (MDR-TB) | 0.04 µM | N/A | nih.gov |

| In Vivo (Animal Model) | M. tuberculosis | N/A | Lung: 2.81, Spleen: 4.94 | nih.gov |

Enzyme and Receptor Modulation Studies

Phosphodiesterase Inhibition (e.g., PDE5)

The 1,6-naphthyridinone scaffold and its analogues have been identified as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP). nih.govmdpi.com A series of novel PDE5 inhibitors based on a 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine scaffold were developed. nih.gov Among these, the compound 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-8-carbonitrile (compound 6c) was found to be the most potent, exhibiting an exceptionally low in vitro IC50 value of 0.056 nM. nih.gov

Other related naphthyridine isomers have also proven to be highly effective. A 2,7-naphthyridine (B1199556) derivative (compound 4c) demonstrated potent PDE5 inhibition with an IC50 of 0.23 nM and displayed excellent specificity, being over 100,000-fold more selective for PDE5 than for PDEs 1-4. nih.gov These findings highlight the potential of the broader naphthyridine chemical class in the development of highly potent and selective PDE5 inhibitors. nih.govnih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Derivatives based on the naphthyridinone structure have emerged as a potent class of inhibitors for Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme critical for DNA repair. nih.govnih.gov Research into 1,3,4,5-tetrahydro-benzo[c] nih.govnih.gov-napthyridin-6-ones presented this structural framework as a source of powerful PARP-1 inhibitors. nih.gov Similarly, a novel hexahydrobenzonaphthyridinone scaffold led to the development of selective PARP-1 inhibitors with enzymatic potency in the low nanomolar range. nih.gov

More specifically, a series of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives were synthesized and identified as selective PARP-1 inhibitors. nih.gov One standout compound from this series, compound 8m, was found to be highly potent and selective, inhibiting PARP-1 activity with an IC50 value of 0.49 nM. nih.gov This demonstrates the utility of the naphthyridinone core in designing effective modulators of this key enzymatic target.

Kinase Inhibition (e.g., c-Met, PDK1)

The 1,6-naphthyridinone scaffold has been successfully utilized to develop potent inhibitors of various protein kinases, particularly the c-Met receptor tyrosine kinase, which is a target in cancer therapy. nih.govbioworld.com A series of 1,6-naphthyridinone-based MET kinase inhibitors bearing a quinoline (B57606) moiety were designed and synthesized. nih.gov Extensive structure-activity relationship (SAR) studies led to the identification of compound 20j, a potent and orally bioavailable MET kinase inhibitor. nih.gov In a U-87 MG xenograft model, this compound exhibited statistically significant tumor growth inhibition, superior to that of the established inhibitor Cabozantinib. nih.gov

Another class, 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-ones, was identified as a novel group of c-Met kinase inhibitors. rsc.org The most effective compound from this series, 2t, displayed a c-Met kinase inhibitory activity with an IC50 of 2.6 µM. rsc.org Further optimization efforts on a different 1,6-naphthyridinone series led to the discovery of a compound with a c-Met IC50 of 7.1 nM and excellent selectivity against the VEGFR-2 kinase. nih.gov These studies collectively underscore the value of the 1,6-naphthyridinone structure as a privileged scaffold for the discovery of potent and selective kinase inhibitors. nih.govnih.gov

Table 4: Enzyme Inhibition by Selected Naphthyridinone Derivatives

| Target Enzyme | Compound Class/Name | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| PDE5 | 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine (Compound 6c) | 0.056 nM | nih.gov |

| PDE5 | 2,7-Naphthyridine derivative (Compound 4c) | 0.23 nM | nih.gov |

| PARP-1 | 3-ethyl-1,5-naphthyridin-2(1H)-one (Compound 8m) | 0.49 nM | nih.gov |

| c-Met Kinase | 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one (Compound 2t) | 2.6 µM | rsc.org |

| c-Met Kinase | Optimized 1,6-naphthyridinone derivative | 7.1 nM | nih.gov |

Serotonin (B10506) Receptor Modulation (e.g., 5-HT3, 5-HT4)

Derivatives of the broader naphthyridine class have been investigated for their potential to modulate serotonin receptors, which are implicated in a variety of physiological and pathological processes. Specifically, the 5-HT3 and 5-HT4 receptors are important targets in the gastrointestinal tract and the central nervous system.

Research into the pharmacological control of colonic motor patterns has highlighted the critical role of both 5-HT3 and 5-HT4 receptors. Studies have shown that the generation of rhythmic, propulsive motor patterns in the colon is dependent on the release of serotonin (5-HT) and its action on these receptors. nih.gov For instance, 5-HT3 antagonists were found to abolish propulsive motor complexes, indicating a dependency on 5-HT3 receptor activation for these spontaneous activities. nih.gov Conversely, 5-HT4 receptor agonists have been shown to promote certain types of colonic motor activity, an effect that can be blocked by 5-HT4 antagonists. nih.gov

While direct studies on 2,3-dihydro-1,6-naphthyridin-4(1H)-one derivatives are limited in this specific context, related structures have been explored. For example, a series of novel 1,2,3,4-tetrahydro-2,6-naphthyridine (B1313837) derivatives were developed as histamine (B1213489) H3 antagonists that also possess serotonin reuptake transporter inhibitor activity. nih.gov Furthermore, optically active 4,5,6,7-tetrahydro-1H-benzimidazole derivatives have been evaluated as potent 5-HT3 receptor antagonists, demonstrating that related heterocyclic scaffolds can exhibit high affinity for this receptor. medchemexpress.cn The R-isomers of these compounds were found to be significantly more potent than their S-isomer counterparts in antagonizing the 5-HT3 receptor, as measured by their effect on the von Bezold-Jarisch reflex in rats and contractions of isolated guinea-pig colon. medchemexpress.cn

These findings suggest that the naphthyridine scaffold is a viable framework for developing ligands that can interact with serotonin receptors, although further investigation is required to specifically characterize the activity of this compound derivatives at 5-HT3 and 5-HT4 subtypes.

Histamine H1 Receptor Antagonism

The naphthyridine core structure has been identified as a promising scaffold for the development of histamine H1 receptor antagonists, which are crucial for the treatment of allergic conditions. wikipedia.org The H1 receptor, a G protein-coupled receptor, mediates the inflammatory and allergic responses triggered by histamine.

A study focused on the design and synthesis of new 1,8-naphthyridine-3-carboxylic acid derivatives for evaluation as H1R antagonists. nih.gov In this research, computational tools were used to predict the biological activities and pharmacokinetic parameters before synthesis. The in vivo antihistaminic activity was then assessed on the guinea pig trachea. One compound from this series, designated 5a1, demonstrated a significant bronchorelaxant effect, indicating promising H1R antagonism. nih.gov Molecular docking studies were also performed to understand the binding interactions of these derivatives within the active site of the H1 receptor. nih.gov

In a different approach, novel tetrahydronaphthyridine-based compounds were investigated as histamine H3 antagonists, revealing the versatility of the naphthyridine scaffold in targeting different histamine receptor subtypes. nih.gov Although the primary target was the H3 receptor, this highlights the potential of the core structure to interact with the histamine receptor family. The development of H1 antagonists is a well-established therapeutic area, and the introduction of novel scaffolds like naphthyridines could lead to agents with improved properties. wikipedia.orgmdpi.com

| Compound | Animal Model | Assay | Observed Effect | Reference |

|---|---|---|---|---|

| 5a1 (a 1,8-naphthyridine-3-carboxylic acid derivative) | Conscious guinea pigs | Bronchial challenge | Promising bronchorelaxant effect | nih.gov |

Mechanism of Enzyme/Receptor Binding and Allosteric Modulation

The interaction of this compound derivatives with their biological targets can occur through various mechanisms, including direct binding to the active (orthosteric) site or binding to a distinct (allosteric) site. Allosteric modulation, where a compound modifies the receptor's response to its natural ligand, is an increasingly important concept in drug discovery. nih.gov

A notable example involves novel 1,6-naphthyridine (B1220473) derivatives that have been identified as selective α5-GABAA receptor negative allosteric modulators (NAMs). researchgate.net These compounds bind to a site on the GABA-A receptor that is distinct from the GABA binding site, thereby decreasing the receptor's activity. This research led to the identification of a compound with a balanced profile of potency, selectivity, and safety, which provided in vivo proof-of-concept in animal models of cognitive impairment. researchgate.net Allosteric modulators can be classified as positive (PAMs), which enhance the receptor's response, or negative (NAMs), which reduce it. nih.gov

The binding modes of naphthyridine derivatives have also been explored through computational studies. For instance, in the development of histamine H1 receptor antagonists, molecular docking was used to predict how 1,8-naphthyridine derivatives fit into the receptor's active site. nih.gov Similarly, for phosphodiesterase 5 (PDE5) inhibitors based on a 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine scaffold, in silico docking proposed plausible binding modes that provided insights into the structural basis of their activity. nih.gov These computational approaches are crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective compounds.

In Vitro Enzymatic Assays

In vitro enzymatic assays are fundamental for determining the inhibitory potential and selectivity of new chemical entities against specific enzyme targets. Several derivatives of the 1,6-naphthyridine scaffold have been subjected to such assays to characterize their biological activity.

One study reported the discovery of a new series of 1,6-naphthyridin-4-one derivatives as potent inhibitors of the AXL receptor tyrosine kinase. nih.gov A lead compound, 13c, was identified as a highly potent AXL inhibitor with an IC50 value of 3.2 ± 0.3 nM. nih.gov Similarly, a novel family of 1,6-naphthyridin-2(1H)-one derivatives was designed and synthesized as potent and highly selective inhibitors of fibroblast growth factor receptor 4 (FGFR4). nih.gov The representative compound, A34, exhibited significant FGFR4 inhibitory capability and also showed moderate activity against a resistant FGFR4 mutant. nih.gov

In another line of research, a series of 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine analogues were evaluated as phosphodiesterase 5 (PDE5) inhibitors. nih.gov The most potent compound in this series, 2-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine-8-carbonitrile (6c), displayed an exceptionally low IC50 value of 0.056 nM. nih.gov

Furthermore, the anti-inflammatory properties of certain naphthyridine derivatives have been assessed through their ability to inhibit the production of pro-inflammatory cytokines. In one study, a 1,8-naphthyridine derivative, C-34, was shown to be a potent inhibitor of inflammatory markers in a dendritic cell model at concentrations of 0.2 and 2 µM. nih.gov

| Compound Class | Target Enzyme/Receptor | Lead Compound | IC50 Value | Reference |

|---|---|---|---|---|

| 1,6-Naphthyridin-4-one derivatives | AXL receptor tyrosine kinase | 13c | 3.2 ± 0.3 nM | nih.gov |

| 1,2,3,4-Tetrahydrobenzo[b] nih.govnih.govnaphthyridine analogues | Phosphodiesterase 5 (PDE5) | 6c | 0.056 nM | nih.gov |

| 1,8-Naphthyridine-3-carboxamide derivatives | Inflammatory Cytokine Production | C-34 | Effective at 0.2 and 2 µM | nih.gov |

In Vivo Pharmacological Studies in Animal Models (e.g., Alzheimer's disease models, CNS activity)

In vivo studies in animal models are essential to validate the therapeutic potential of new compounds identified through in vitro screening. Derivatives of the naphthyridine scaffold have demonstrated efficacy in various animal models, including those for cancer, inflammation, and central nervous system disorders.

In the context of Alzheimer's disease, a potent phosphodiesterase 5 (PDE5) inhibitor with a 1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine core (compound 6c) showed good efficacy in a mouse model of the disease. nih.gov This finding is significant as PDE5 inhibitors are being investigated for their potential to improve cognitive function. nih.gov Additionally, methylene-linked 1,2,3,4-tetrahydrobenzo[h] nih.govnih.govnaphthyridine-6-chlorotacrine hybrids have been reported as potent inhibitors of enzymes relevant to Alzheimer's disease, such as acetylcholinesterase, and also act as anti-aggregating agents for Aβ42 and tau proteins. nih.gov

Regarding CNS activity, novel 1,6-naphthyridine derivatives acting as selective α5-GABAA receptor negative allosteric modulators have been tested in animal models of cognitive impairment associated with schizophrenia, providing in vivo proof-of-concept for this new scaffold. researchgate.net

The antitumor efficacy of naphthyridine derivatives has also been demonstrated in vivo. Compound A34, a selective FGFR4 inhibitor with a 1,6-naphthyridin-2(1H)-one structure, showed remarkable antitumor efficacy in a Hep-3B hepatocellular carcinoma xenograft model. nih.gov Similarly, the AXL inhibitor 13c, a 1,6-naphthyridin-4-one derivative, exhibited significantly improved in vivo antitumor efficacy in an AXL-driven tumor xenograft mouse model, causing tumor regression at well-tolerated doses. nih.gov

Furthermore, the anti-inflammatory and antihistaminic activities of naphthyridine derivatives have been confirmed in animal models. A 1,8-naphthyridine derivative, C-34, protected LPS-treated mice against endotoxin-induced lethality and suppressed cytokine production. nih.gov In another study, new 1,8-naphthyridine-3-carboxylic acid derivatives were evaluated for their in vivo antihistaminic activity on guinea pig trachea, with one compound showing a promising bronchorelaxant effect. nih.gov

| Compound Class/Derivative | Therapeutic Area | Animal Model | Key Finding | Reference |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydrobenzo[b] nih.govnih.govnaphthyridine analogue (6c) | Alzheimer's Disease | Mouse model of AD | Good efficacy | nih.gov |

| 1,6-Naphthyridine derivative (α5-GABAA NAM) | Cognitive Impairment | Animal models of CIAS | Proof-of-concept for cognitive enhancement | researchgate.net |

| 1,6-Naphthyridin-2(1H)-one derivative (A34) | Cancer (Hepatocellular Carcinoma) | Hep-3B xenograft model | Remarkable antitumor efficacy | nih.gov |

| 1,6-Naphthyridin-4-one derivative (13c) | Cancer | AXL-driven tumor xenograft | Caused tumor regression | nih.gov |

| 1,8-Naphthyridine derivative (C-34) | Inflammation | LPS-treated mice | Suppressed cytokine production and protected against lethality | nih.gov |

| 1,8-Naphthyridine-3-carboxylic acid derivative | Allergy/Asthma | Guinea pig trachea | Demonstrated bronchorelaxant effect | nih.gov |

Other Reported Biological Activities of this compound Derivatives

Anti-inflammatory Properties

The naphthyridine scaffold is a component of many biologically active compounds that possess anti-inflammatory properties. researchgate.net Research has shown that derivatives of this heterocyclic system can modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory cytokines.

One study investigated a series of 1,8-naphthyridine-3-carboxamide derivatives for their anti-inflammatory and anti-cancer potential. nih.gov Among the tested compounds, 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide (C-34) showed the most potent inhibition of inflammatory markers in a lipopolysaccharide (LPS)-treated mouse dendritic cell model. nih.gov This compound significantly downregulated the secretion of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov

The in vivo anti-inflammatory activity of C-34 was further confirmed in a mouse model, where it led to a significant inhibition of LPS-induced cytokines at doses ranging from 1.25 to 5 mg/kg. nih.gov This demonstrates the potential of naphthyridine derivatives to be developed as therapeutic agents for inflammatory conditions. Another study reported the synthesis of functionalized 1,6-naphthyridines and evaluated their in vitro anti-inflammatory activities using membrane stabilization and albumin denaturation methods. researchgate.net Compound 3e from this series exhibited excellent anti-inflammatory activity, comparable to the standard drug diclofenac. researchgate.net

| Compound | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| C-34 (1,8-Naphthyridine derivative) | LPS-treated mouse dendritic cells (in vitro) | Potent inhibition of TNF-α, IL-1β, and IL-6 | nih.gov |

| C-34 (1,8-Naphthyridine derivative) | LPS-treated mice (in vivo) | Significant inhibition of LPS-induced cytokines | nih.gov |

| 3e (1,6-Naphthyridine derivative) | Membrane stabilization (in vitro) | 81.24 ± 4.46% inhibition | researchgate.net |

| 3e (1,6-Naphthyridine derivative) | Albumin denaturation (in vitro) | 77.85 ± 0.46% inhibition | researchgate.net |

Analgesic Activity

The analgesic potential of this compound derivatives has been evaluated using established animal models of pain. A key method employed is the acetic acid-induced writhing test in mice, a model for screening peripherally acting analgesics. slideshare.netyoutube.comnih.govajpp.in This test relies on the principle that intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of pain. youtube.comajpp.in The analgesic efficacy of a test compound is determined by its ability to reduce the number of these writhes compared to a control group. ajpp.in

While specific data on the analgesic activity of this compound derivatives from writhing tests is still emerging in publicly available literature, the broader class of naphthyridine derivatives has shown promise in this area. researchgate.net

Anticonvulsant Activity

The anticonvulsant properties of this compound derivatives have been investigated using standard preclinical screening models, namely the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents. researchgate.netnih.govnih.govbrieflands.commeliordiscovery.com The MES test is a model for generalized tonic-clonic seizures and helps identify compounds that prevent seizure spread. stuba.sk The PTZ test, on the other hand, is a model for absence seizures and identifies compounds that can raise the seizure threshold. meliordiscovery.com

Although specific quantitative data such as ED50 values for this compound derivatives are not yet widely reported, the evaluation of related naphthyridine and quinazolinone structures in these models provides a strong rationale for their continued investigation as potential antiepileptic agents. The protective index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical parameter in assessing the safety and therapeutic window of potential anticonvulsants. brieflands.com

Antidepressant and Anxiolytic Effects (in vivo animal models)

The potential antidepressant and anxiolytic effects of this compound derivatives are actively being explored using well-validated in vivo animal models. The forced swim test (FST) in mice is a primary screening tool for antidepressant-like activity, where a reduction in the duration of immobility is indicative of an antidepressant effect. researchgate.netnih.govmdpi.comdntb.gov.uanih.gov For assessing anxiolytic-like properties, the elevated plus-maze (EPM) test is commonly employed. dntb.gov.uacellmolbiol.org In this model, an increase in the time spent in or the number of entries into the open arms of the maze suggests an anxiolytic effect. dntb.gov.ua

While direct experimental data for this compound derivatives in these specific tests are pending broader publication, the structural similarities to other psychoactive heterocyclic compounds warrant their investigation in these behavioral paradigms.

Antioxidant Potential

The antioxidant capacity of this compound derivatives has been a subject of scientific inquiry, with studies employing in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netrsc.orgnih.govscispace.comnih.gov This method provides a rapid and reliable means to evaluate the ability of a compound to act as a free radical scavenger. nih.gov The antioxidant activity is typically expressed as the percentage of DPPH radical scavenging or as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. rsc.org

Research on a series of functionalized 1,6-naphthyridines demonstrated notable antioxidant properties. One particular derivative, compound 3e, exhibited significant DPPH scavenging activity. nih.gov

Table 1: DPPH Radical Scavenging Activity of a Functionalized 1,6-Naphthyridine Derivative

| Compound | DPPH Scavenging Activity (%) | Standard |

|---|---|---|

| 3e | 82.08 ± 1.81 | Ascorbic Acid |

Antiviral Activities

A significant body of research has focused on the antiviral properties of 1,6-naphthyridine derivatives, revealing potent activity against a range of viruses, particularly human cytomegalovirus (HCMV) and herpes simplex virus (HSV). nih.govresearchgate.net In vitro studies have been crucial in elucidating the efficacy of these compounds.

One notable 1,6-naphthyridine derivative, designated as compound A1, has demonstrated remarkable potency against different strains of HCMV, as well as against HSV-1 and HSV-2. nih.gov The 50% inhibitory concentration (IC50) values from these studies highlight the compound's significant antiviral potential, often surpassing that of established antiviral drugs like ganciclovir. nih.gov The anti-human immunodeficiency virus (HIV) activity of some 1,6-naphthyridine analogues has also been evaluated.

Table 2: Antiviral Activity of 1,6-Naphthyridine Derivative A1

| Virus | Strain | Cell Line | IC50 (μM) | Reference Compound (IC50, μM) |

|---|---|---|---|---|

| HCMV | AD 169 | Hs68 | 0.04 | Ganciclovir (8.9) |

| Towne | MRC-5 | 0.03 | Ganciclovir (1.8) | |

| HSV-1 | KOS | Hs68 | 0.8 | Acyclovir (0.6) |

| HSV-2 | G | Hs68 | 0.2 | Acyclovir (4.3) |

Structure Activity Relationship Sar Elucidation for 2,3 Dihydro 1,6 Naphthyridin 4 1h One Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 2,3-dihydro-1,6-naphthyridin-4(1H)-one derivatives is highly sensitive to the nature and position of substituents on the bicyclic core and its appended functionalities. SAR studies have revealed critical insights into optimizing these compounds for various therapeutic targets.

For instance, in the development of c-Met kinase inhibitors, a comprehensive SAR study of 1H-imidazo[4,5-h] nih.govresearchgate.netnaphthyridin-2(3H)-one derivatives, which feature a fused ring system with the core scaffold, highlighted several essential elements. nih.gov An N-1 alkyl substituent with a terminal free amino group and a hydrophobic substituted benzyl (B1604629) group at the N-3 position were found to be crucial for effective c-Met inhibition. nih.gov Furthermore, introducing a 4'-carboxamide phenoxy group at the C-5 position significantly enhanced the inhibitory potency. nih.gov